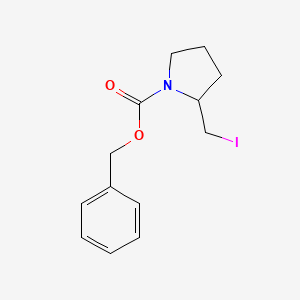

Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUASCJHUMQZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Routes for Iodomethyl Group Introduction

The iodomethyl group is typically introduced via halogen exchange or direct alkylation. A widely adopted method involves substituting a chloromethyl or bromomethyl precursor with iodide. For example, (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate reacts with sodium iodide in acetone under reflux to yield the iodomethyl derivative via an SN2 mechanism. This approach achieves 85–92% yields but requires rigorous anhydrous conditions to prevent hydrolysis.

An alternative route employs iodomethane as an alkylating agent. In the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide), the pyrrolidine nitrogen is deprotonated using sodium hydride, enabling nucleophilic attack on iodomethane. This method is advantageous for scalability, with reported yields of 78–84%.

Stereochemical Control During Synthesis

Retaining enantiomeric purity is critical for pharmaceutical applications. Chiral pool synthesis using (S)- or (R)-proline derivatives ensures configuration retention. For instance, (S)-pyrrolidine-1-carboxylic acid benzyl ester is treated with iodomethane and a chiral ligand (e.g., sparteine) to preserve stereochemistry, achieving >98% enantiomeric excess (ee).

Racemization risks arise during alkylation due to the basicity of the reaction medium. Mitigation strategies include:

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial synthesis leverages continuous flow reactors for enhanced mixing and heat transfer. A patented protocol describes a two-step process:

-

Protection : The pyrrolidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in a microreactor (residence time: 2 min, yield: 95%).

-

Iodomethylation : Iodomethane is introduced into the flow system with tetrabutylammonium iodide as a catalyst (70°C, yield: 88%).

This method reduces side reactions and improves reproducibility compared to batch processes.

Green Chemistry Considerations

Solvent recycling and waste minimization are prioritized in large-scale production. Ethyl acetate/water biphasic systems enable efficient extraction, reducing organic waste by 40%. Catalytic iodine recovery systems, such as ion-exchange resins, further enhance sustainability.

Key Reaction Parameters and Optimization

Temperature and Solvent Effects

Optimal iodomethylation occurs in polar aprotic solvents (Table 1). Acetonitrile outperforms THF and DMF due to its high dielectric constant, accelerating iodide nucleophilicity.

Table 1: Solvent Impact on Iodomethylation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Acetonitrile | 60 | 92 |

| THF | 60 | 78 |

| DMF | 60 | 65 |

Catalytic Systems

Phase-transfer catalysts (PTCs) significantly enhance reaction rates. Benzyltriethylammonium chloride increases yields from 72% to 89% by facilitating iodide transport into the organic phase.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.8 min.

Comparative Analysis of Methodologies

Table 2: Efficiency of Iodomethylation Strategies

| Method | Reagents | Yield (%) | ee (%) |

|---|---|---|---|

| Halogen Exchange | NaI, Acetone, Reflux | 92 | 98 |

| Direct Alkylation | CH₃I, NaH, TBAB | 88 | 95 |

| Continuous Flow | Cbz-Cl, CH₃I, Microreactor | 90 | 99 |

Chemical Reactions Analysis

Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Organic Synthesis

Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Halogenation Reactions : The presence of the iodomethyl group enables the compound to undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

- Synthesis of Biologically Active Compounds : It can be incorporated into larger molecular frameworks to develop new pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against certain cancer cell lines by interfering with cellular signaling pathways. For instance, it has been shown to decrease PGE2 concentration in murine hepatocellular carcinoma (HCC) cells, indicating a potential role in cancer treatment .

- NMDA Receptor Modulation : The compound has been investigated as a peripheral NMDA receptor antagonist, which could provide insights into treating chronic pain and other neurological conditions without central nervous system effects .

Biological Research

The compound's ability to modify biological pathways makes it valuable for research:

- Structure-Activity Relationship (SAR) : Studies on SAR have demonstrated that modifications to the benzyl substituent can significantly impact the compound's biological activity and receptor affinity .

- Enzyme Inhibition Studies : As an inhibitor of certain enzymes involved in inflammatory processes, it provides a platform for investigating new anti-inflammatory drugs.

Case Studies and Research Findings

Several studies highlight the effectiveness and potential applications of this compound:

- Anticancer Efficacy : A study demonstrated that the compound could enhance the efficacy of existing anticancer drugs by reducing multidrug resistance (MDR) in solid tumors . The pharmacokinetics were analyzed in vivo, showing significant absorption and distribution characteristics.

- Inhibition Mechanism : Research indicated that the compound could inhibit PGE2 synthesis in HCC cells, suggesting its role in modulating inflammatory pathways associated with cancer progression.

- Synthetic Pathways : Various synthetic methodologies have been developed utilizing this compound as a precursor for creating novel drug candidates targeting different biological pathways .

Mechanism of Action

The mechanism of action of Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The pathways involved include nucleophilic substitution and oxidative addition, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Functional Group Variations

Benzyl (S)-2-(Hydroxymethyl)pyrrolidine-1-carboxylate ()

- Substituent : Hydroxymethyl (-CH₂OH) at the 2-position.

- Key Differences :

- The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the iodomethyl analog.

- Lacks the iodine atom, reducing reactivity in substitution reactions but increasing stability.

- Applications : Used as a precursor for further functionalization (e.g., oxidation to aldehydes or coupling with electrophiles).

Benzyl 2-Ethynylpyrrolidine-1-carboxylate Derivatives ()

- Examples :

- Benzyl 2-((tert-butyldiphenylsilyl)ethynyl)pyrrolidine-1-carboxylate (4n)

- Benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate (4o)

- Key Differences :

- Ethynyl groups enable click chemistry (e.g., Huisgen cycloaddition) or alkyne-based cross-couplings.

- Iodomethyl substituents are more reactive in SN2 reactions, whereas ethynyl groups are tailored for carbon-carbon bond formation.

- Applications : Building blocks for complex heterocycles or polymer synthesis.

Bromoimidazo[1,5-a]pyrazine Derivatives ()

- Example: (S)-Benzyl 2-(8-Amino-1-Bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

- Key Differences :

- Bromine substituents participate in Suzuki or Buchwald-Hartwig couplings but are less reactive than iodine in substitution reactions.

- The fused heterocyclic system enhances biological activity, making these compounds relevant in drug discovery.

- Applications : Anticancer or antiviral agents due to their heteroaromatic pharmacophores.

Heterocyclic and Aromatic Substituents

Pyridinyl-Substituted Analogs ()

- Examples: Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate

- Key Differences: Pyridine rings introduce aromaticity and basicity, influencing interactions with biological targets.

- Applications : Kinase inhibitors or receptor modulators.

Indole- and Oxazin-Substituted Derivatives ()

- Examples :

- (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

- Benzyl (S)-2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)pyrrolidine-1-carboxylate

- Key Differences :

- Bulky heterocycles increase steric hindrance, reducing reactivity but enhancing target specificity.

- Iodomethyl analogs are more adaptable to downstream modifications.

- Applications : Enzyme inhibitors or fluorescent probes.

Amide and Carbamoyl Derivatives ()

- Examples :

- (2S,Z)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide

- (S)-Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate

- Key Differences :

- Amide groups improve metabolic stability and binding affinity compared to iodomethyl groups.

- Iodomethyl derivatives are better suited for introducing diverse functional groups via substitution.

- Applications : Peptidomimetics or protease inhibitors.

Biological Activity

Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an iodomethyl substituent at the second position and a benzyl ester linked to the carboxylic acid. Its molecular formula is CHINO, with a molecular weight of approximately 345.18 g/mol. The presence of the iodomethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the realms of:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against several pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound may serve as an intermediate in synthesizing derivatives with anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases.

- Analgesic Potential : Research indicates that compounds derived from this compound may possess analgesic properties, providing a foundation for developing new pain management therapies.

The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific molecular targets, including enzymes and receptors related to inflammation and pain pathways. The iodomethyl group may facilitate these interactions by enhancing binding affinity due to increased hydrophobic interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. Some derivatives exhibited significant inhibitory effects against specific bacterial strains, suggesting potential applications in antibiotic development .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives could inhibit the growth of cancer cell lines, indicating possible anticancer properties. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrrolidine ring could enhance cytotoxicity against tumor cells .

- Pharmacological Applications : The compound has been investigated for its role as a precursor in synthesizing biologically active molecules targeting various conditions such as inflammation and cancer. It has shown promise in developing new therapeutic agents due to its diverse biological activity profile .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | CHINO | Iodomethyl group enhances lipophilicity | Antimicrobial, anti-inflammatory |

| Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | CHNO | Aminomethyl substituent | Antioxidant, anticancer |

| N-benzylpyrrolidine | CHN | Simpler structure without carboxylate | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthetic route for Benzyl 2-(iodomethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : Begin with selecting a pyrrolidine precursor (e.g., benzyl-protected pyrrolidine derivatives) and introduce the iodomethyl group via nucleophilic substitution or radical-mediated alkylation. For example, describes the use of photoredox catalysis for alkynylation, which could be adapted by substituting ethynyl reagents with iodomethane equivalents. Ensure compatibility of protecting groups (e.g., benzyl carbamate) with reaction conditions .

- Safety Note : Handle iodomethane derivatives in a fume hood due to volatility and toxicity. Follow protocols for eye/skin protection and first aid as outlined in and .

Q. How can researchers optimize purification methods for this compound?

- Methodological Answer : Use column chromatography with gradients of non-polar solvents (e.g., hexanes) and polar modifiers (e.g., ethyl acetate) to separate iodinated products from unreacted starting materials. achieved 78–97% yields for similar compounds using 9:1 hexanes/ethyl acetate systems. Confirm purity via TLC and HPLC (e.g., 98.84% purity reported in ) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify pyrrolidine ring protons (δ 3.3–4.1 ppm) and benzyl aromatic protons (δ 7.1–7.6 ppm). reports coupling constants (e.g., J = 4.8 Hz for carbamate NH) to confirm stereochemistry .

- HRMS : Use ESI/QTOF to verify molecular ion peaks (e.g., [M + Na]+ as in and ) .

- Table 1 : Key NMR Signals for Related Compounds

| Compound | δ (1H NMR, ppm) | Reference |

|---|---|---|

| Benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate | 7.44–7.58 (m, ArH) | |

| Cbz-Pro-Gly derivatives | 9.88 (d, NH) |

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during iodomethylation?

- Methodological Answer :

- Catalytic Systems : Compare photoredox catalysis ( ) with iron-catalyzed methods (). Fe(dibm)₃ at 0.5 mol% enabled efficient C–C bond formation in ethanol at 60°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMF in ) may enhance iodine substitution but risk decomposition; test alternatives like acetonitrile.

Q. What strategies are effective for introducing functional groups at the iodomethyl position of this compound?

- Methodological Answer :

- Cross-Coupling : Use Pd-catalyzed Suzuki or Sonogashira reactions to replace iodine with aryl/alkynyl groups (e.g., ’s ethynylation via EBX reagents) .

- Radical Pathways : Apply Fe-catalyzed hydrogen atom transfer (HAT) to generate iodomethyl radicals for C–N bond formation () .

Q. How does steric hindrance from the benzyl group influence reactivity in downstream transformations?

- Methodological Answer : The benzyl carbamate group can shield the pyrrolidine ring’s nitrogen, limiting nucleophilic attacks. demonstrates that bulky substituents (e.g., mesityl) require longer reaction times or elevated temperatures for arylation .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in carbamate groups (e.g., coalescence temperatures for diastereotopic protons).

- X-ray Crystallography : Resolve ambiguous NOE effects (e.g., ’s HRMS-validated structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.